molecular formula C21H26ClNO2 B167360 2-(Diethylamino)ethyl (benzylidene)phenylacetate hydrochloride CAS No. 1679-81-8

2-(Diethylamino)ethyl (benzylidene)phenylacetate hydrochloride

Cat. No. B167360
CAS RN: 1679-81-8
M. Wt: 359.9 g/mol
InChI Key: LAKXCKPSJXNQBV-SJEOTZHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Diethylamino)ethyl (benzylidene)phenylacetate hydrochloride, also known as benzylpiperazine (BZP), is a synthetic compound that belongs to the class of piperazine derivatives. BZP is a psychoactive drug that has been used recreationally due to its stimulant effects. However, BZP has also been studied for its potential scientific research applications, particularly in the fields of neuroscience and pharmacology.

Mechanism Of Action

BZP acts as a stimulant by increasing the release of dopamine and norepinephrine in the brain. BZP also inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This results in increased arousal, alertness, and energy.

Biochemical And Physiological Effects

BZP has been shown to have a number of biochemical and physiological effects. BZP increases heart rate, blood pressure, and body temperature. BZP also increases the release of cortisol, a stress hormone. BZP has been shown to have a negative impact on cognitive function, including memory and attention.

Advantages And Limitations For Lab Experiments

BZP has a number of advantages and limitations for use in lab experiments. BZP is relatively easy to synthesize, making it readily available for research purposes. BZP has also been shown to have consistent and predictable effects on the central nervous system. However, BZP has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are a number of potential future directions for research on BZP. One area of interest is the development of new drugs that target the same neurotransmitter systems as BZP, but with improved safety and efficacy profiles. Another area of interest is the use of BZP as a research tool to investigate the mechanisms of action of other stimulant drugs. Finally, there is interest in studying the long-term effects of BZP use, particularly in relation to cognitive function and neurological disorders.

Synthesis Methods

BZP can be synthesized through a reaction between benzyl chloride and 1,4-dimethylpiperazine, followed by a reaction with phenylacetic acid. The resulting compound is then treated with diethylamine to produce BZP hydrochloride.

Scientific Research Applications

BZP has been studied for its potential use as a research tool in the fields of neuroscience and pharmacology. BZP has been shown to have stimulant effects on the central nervous system, and has been used in studies to investigate the mechanisms of action of other stimulant drugs. BZP has also been studied as a potential treatment for certain neurological disorders, such as Parkinson's disease.

properties

CAS RN

1679-81-8

Product Name

2-(Diethylamino)ethyl (benzylidene)phenylacetate hydrochloride

Molecular Formula

C21H26ClNO2

Molecular Weight

359.9 g/mol

IUPAC Name

2-(diethylamino)ethyl (E)-2,3-diphenylprop-2-enoate;hydrochloride

InChI

InChI=1S/C21H25NO2.ClH/c1-3-22(4-2)15-16-24-21(23)20(19-13-9-6-10-14-19)17-18-11-7-5-8-12-18;/h5-14,17H,3-4,15-16H2,1-2H3;1H/b20-17+;

InChI Key

LAKXCKPSJXNQBV-SJEOTZHBSA-N

Isomeric SMILES

CCN(CC)CCOC(=O)/C(=C/C1=CC=CC=C1)/C2=CC=CC=C2.Cl

SMILES

CCN(CC)CCOC(=O)C(=CC1=CC=CC=C1)C2=CC=CC=C2.Cl

Canonical SMILES

CCN(CC)CCOC(=O)C(=CC1=CC=CC=C1)C2=CC=CC=C2.Cl

Other CAS RN

1679-81-8

Origin of Product

United States

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